An In-depth Technical Guide to 2-(Boc-amino)-3-buten-1-ol: A Chiral Allylic Amino Alcohol for Advanced Synthesis
An In-depth Technical Guide to 2-(Boc-amino)-3-buten-1-ol: A Chiral Allylic Amino Alcohol for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(Boc-amino)-3-buten-1-ol
2-(Boc-amino)-3-buten-1-ol, also known as tert-butyl (1-hydroxybut-3-en-2-yl)carbamate, is a chiral bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a protected amine, a primary alcohol, and a vinyl group, making it a versatile building block for the construction of complex molecular architectures. The presence of a stereocenter alpha to both the protected amine and the vinyl group further enhances its value, providing a gateway to a diverse array of enantiomerically pure compounds.
In the landscape of drug discovery and development, the demand for novel chiral intermediates is ever-increasing.[1] Molecules like 2-(Boc-amino)-3-buten-1-ol serve as critical starting materials for the synthesis of bioactive natural products, pharmaceuticals, and other specialty chemicals.[2] The Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important chiral building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Boc-amino)-3-buten-1-ol is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Chemical Name | (S)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate | [5] |
| CAS Number | 91103-37-6 | [5] |
| Molecular Formula | C₉H₁₇NO₃ | [5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water and non-polar solvents like hexanes. | Inferred from functional groups |
| Storage | Store at 2-8 °C under an inert atmosphere. |
Synthesis of 2-(Boc-amino)-3-buten-1-ol: A Practical Approach
The most common and practical synthesis of 2-(Boc-amino)-3-buten-1-ol involves the Boc protection of the corresponding amino alcohol, 2-amino-3-buten-1-ol (also known as vinyl glycinol). This precursor can be obtained through various synthetic routes, including the reduction of vinyl glycine derivatives.
Experimental Protocol: Boc Protection of 2-amino-3-buten-1-ol
This protocol outlines a general and reliable method for the synthesis of 2-(Boc-amino)-3-buten-1-ol.
Materials:
-
2-amino-3-buten-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: Dissolve 2-amino-3-buten-1-ol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution.
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
If THF was used, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(Boc-amino)-3-buten-1-ol as a white to off-white solid.
Causality Behind Experimental Choices:
-
The use of a base (triethylamine or sodium bicarbonate) is crucial to neutralize the carboxylic acid byproduct formed from the Boc anhydride, driving the reaction to completion.
-
Adding the Boc anhydride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
The aqueous work-up is essential to remove unreacted reagents and water-soluble byproducts.
-
Column chromatography is a standard and effective method for purifying the final product to a high degree of purity.
Caption: Synthetic workflow for the preparation of 2-(Boc-amino)-3-buten-1-ol.
Spectroscopic Characterization
Accurate spectroscopic data is paramount for the unambiguous identification and quality control of 2-(Boc-amino)-3-buten-1-ol. The following are expected and reported spectral characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -C(CH₃)₃ | ~1.45 | singlet | - | 9 protons of the tert-butyl group. |
| -CH₂OH | ~3.60 - 3.70 | multiplet | - | Diastereotopic protons adjacent to the chiral center. |
| -CH(NHBoc)- | ~3.90 - 4.10 | multiplet | - | Proton at the chiral center. |
| -NH- | ~4.80 - 5.00 | broad singlet | - | Amide proton, chemical shift can be variable and may exchange with D₂O. |
| =CH₂ | ~5.10 - 5.30 | multiplet | - | Two terminal vinyl protons. |
| -CH= | ~5.70 - 5.90 | multiplet | - | Internal vinyl proton. |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and concentration.
A Chinese patent provides a ¹H NMR spectrum for a similar compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate, which shows comparable chemical shifts for the core structural motifs.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~28.5 |
| -CH(NHBoc)- | ~55.0 - 57.0 |
| -CH₂OH | ~64.0 - 66.0 |
| -C(CH₃)₃ | ~79.5 |
| =CH₂ | ~116.0 - 118.0 |
| -CH= | ~135.0 - 137.0 |
| -C=O | ~156.0 |
Note: Predicted values based on typical chemical shifts for similar functional groups.[7]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Broad |
| N-H stretch (amide) | ~3350 | Medium |
| C-H stretch (alkane) | 2980 - 2850 | Medium to Strong |
| C=O stretch (carbamate) | ~1690 | Strong |
| N-H bend (amide II) | ~1520 | Medium |
| C=C stretch (alkene) | ~1640 | Medium |
The IR spectrum of a related compound, tert-butyl-N-(3-hydroxypropyl) carbamate, confirms the presence of the characteristic amide and carbonyl peaks.[8]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 187.12
-
Common Fragmentation Pathways:
-
Loss of the tert-butyl group (-57) to give a fragment at m/z = 130.
-
Loss of isobutene (-56) to give a fragment at m/z = 131.
-
Loss of the Boc group (-101) to give the protonated amino alcohol at m/z = 88.
-
Dehydration (-18) from the molecular ion or subsequent fragments.
-
Alpha-cleavage adjacent to the alcohol or amine.[9]
-
Reactivity and Synthetic Applications
The unique combination of functional groups in 2-(Boc-amino)-3-buten-1-ol makes it a versatile synthon for a variety of chemical transformations.
Caption: Reactivity map of 2-(Boc-amino)-3-buten-1-ol.
Reactions at the Hydroxyl Group
The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also undergo etherification and esterification reactions to introduce a wide range of substituents.
Reactions of the Vinyl Group
The terminal alkene is susceptible to a variety of transformations, including:
-
Epoxidation: Formation of a chiral epoxide, which can be further functionalized.
-
Dihydroxylation: Stereoselective formation of a diol.
-
Olefin Metathesis: Cross-metathesis or ring-closing metathesis to build more complex carbon skeletons.
-
Hydrogenation: Reduction to the corresponding saturated derivative.
Deprotection of the Boc Group
The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to liberate the free amine. This amine can then be engaged in further reactions, such as amide bond formation or reductive amination.
Applications in Drug Discovery
Chiral amino alcohols are prevalent structural motifs in many biologically active compounds and pharmaceuticals.[10] 2-(Boc-amino)-3-buten-1-ol, as a source of enantiopure vinyl glycinol, is a valuable precursor for the synthesis of:
-
Unnatural Amino Acids: The vinyl group can be elaborated to introduce diverse side chains.
-
Sphingolipid Analogues: The amino alcohol core is a key feature of sphingolipids, which are involved in various cellular processes.
-
Beta-Adrenergic Receptor Antagonists: Many drugs in this class contain a chiral amino alcohol moiety.
-
HIV Protease Inhibitors: Several HIV protease inhibitors incorporate chiral amino alcohol backbones.
Handling and Safety
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(Boc-amino)-3-buten-1-ol is a highly valuable and versatile chiral building block for organic synthesis. Its trifunctional nature, combined with the robust yet readily cleavable Boc protecting group, provides chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers, scientists, and drug development professionals to fully exploit its synthetic potential in their endeavors.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002210). Retrieved from [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules (Basel, Switzerland), 9(6), 405–426. [Link]
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022).
-
PubChem. (n.d.). (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate. Retrieved from [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]
-
ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Chemistry Portal. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. Retrieved from [Link]
-
ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]
-
Adıyaman University Journal of Science. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
-
MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
-
National Institutes of Health. (2024). A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Retrieved from [Link]
-
National Institutes of Health. (2022). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
Sources
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | C9H17NO3 | CID 11041481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
